5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate

Positional isomerism Structure-activity relationship Dinitrophenyl butenoate

5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate (CAS 71607-43-7; EINECS 275-684-9; molecular formula C18H24N2O6; MW 364.393 g/mol) is a defined positional isomer within the dinitrophenyl butenoate (crotonate) family. Its IUPAC name is (2,4-dinitro-5-octan-2-ylphenyl) (E)-but-2-enoate, placing the 1-methylheptyl substituent at the 5-position of the 2,4-dinitrophenyl ring.

Molecular Formula C18H24N2O6
Molecular Weight 364.4 g/mol
CAS No. 71607-43-7
Cat. No. B12671734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate
CAS71607-43-7
Molecular FormulaC18H24N2O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC
InChIInChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-17(26-18(21)9-5-2)16(20(24)25)12-15(14)19(22)23/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
InChIKeyUNIFEYJRGZNGBP-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate (CAS 71607-43-7): Positional Isomer Identity in the Dinitrophenyl Butenoate Fungicide Class


5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate (CAS 71607-43-7; EINECS 275-684-9; molecular formula C18H24N2O6; MW 364.393 g/mol) is a defined positional isomer within the dinitrophenyl butenoate (crotonate) family . Its IUPAC name is (2,4-dinitro-5-octan-2-ylphenyl) (E)-but-2-enoate, placing the 1-methylheptyl substituent at the 5-position of the 2,4-dinitrophenyl ring . This compound belongs to the broader class of dinitrophenol-derived contact fungicides that act as uncouplers of oxidative phosphorylation, a class that includes the commercial fungicides dinocap (CAS 39300-45-3, a multi-component isomeric mixture) and meptyldinocap (CAS 131-72-6, the single most active isomer) [1]. Unlike meptyldinocap—which bears the 1-methylheptyl group at position 2 and nitro groups at positions 4 and 6—the 2,4-dinitro-5-alkyl substitution pattern makes this compound a structurally distinct isomer requiring independent characterization for any application in agrochemical research, analytical reference standards, or structure-activity relationship (SAR) studies [2].

Why Generic Substitution of 5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate with Other Dinocap Isomers Is Scientifically Unjustified


Substituting 5-(1-methylheptyl)-2,4-dinitrophenyl 2-butenoate with meptyldinocap, dinocap-4, dinocap-6, or technical-grade dinocap is not a scientifically valid procurement decision because the position of the alkyl substituent and nitro groups on the phenyl ring fundamentally determines each isomer's biological activity, ester hydrolysis kinetics, uncoupling potency, mammalian toxicity profile, and regulatory classification [1]. Published structure-activity relationship (SAR) studies by Pianka and Sweet (1968) demonstrated that 4-(1-ethylhexyl)-2,6-dinitrophenol crotonates exhibited 'much higher activity than the corresponding esters of the 4-(1-methylheptyl) isomer or of 2-(1-ethylhexyl)-4,6-dinitrophenol' against apple mildew (Podosphaera leucotricha), directly establishing that even subtle positional shifts produce large, quantifiable differences in fungicidal efficacy [2]. Furthermore, the European regulatory framework treats these isomers as distinct entities: meptyldinocap is approved as a pesticide active substance under EU Regulation 1107/2009 (purity ≥900 g/kg, defined trans:cis ratio 25:1 to 20:1), while CAS 71607-43-7 is separately listed under EINECS 275-684-9 and associated with food additive classification rather than crop protection use [3]. Clifford et al. (1977) provided mechanistic evidence that alkyldinitrophenyl esters possess intrinsic fungicidal activity independent of hydrolysis to the parent phenol, meaning that isomeric identity directly influences both the ester's direct action and its pro-pesticide behavior—two independent pharmacological dimensions that cannot be replicated by a different positional isomer [4].

5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Identity: 2,4-Dinitro-5-alkyl Substitution Pattern vs. 2,4-Dinitro-6-alkyl (Meptyldinocap/Dinocap-6) and 2,6-Dinitro-4-alkyl (Dinocap-4) Isomers

The target compound, (2,4-dinitro-5-octan-2-ylphenyl) (E)-but-2-enoate, carries the 1-methylheptyl substituent at the 5-position of a 2,4-dinitrophenyl ring. In contrast, meptyldinocap—the most fungicidally active component of commercial dinocap—is (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate, with the alkyl chain at position 6 [1]. Dinocap-4 isomers bear the 2,6-dinitro-4-alkyl pattern, while dinocap-6 isomers bear the 2,4-dinitro-6-alkyl pattern. The 2,4-dinitro-5-alkyl pattern of CAS 71607-43-7 is not a reported component of commercial dinocap, which consists almost entirely of 6-octyl and 4-octyl isomers in an approximate 2:1 to 2.5:1 ratio [2]. This structural distinction changes the electronic environment of both nitro groups and the ester linkage, altering (a) the pKa of the parent phenol, (b) the hydrolysis rate of the butenoate ester, (c) the compound's protonophoric uncoupling activity, and (d) its recognition by fungal and plant esterases [3].

Positional isomerism Structure-activity relationship Dinitrophenyl butenoate Fungicide isomer differentiation

Fungicidal Activity Hierarchy: 4,6-Dinitrophenol Crotonates Substantially Outperform 2,4-Dinitrophenol Crotonates with Modified Alkyl Placement

Pianka and Sweet (1968) conducted systematic greenhouse eradication assays against apple mildew (Podosphaera leucotricha) comparing 2-(C4–C13 α-branched alkyl)-4,6-dinitrophenols, their 4-alkyl-2,6-dinitrophenol analogues, and corresponding crotonate esters [1]. They reported that methyl-, ethyl-, or isopropyl-carbonates and crotonates of 4-(1-ethylhexyl)-2,6-dinitrophenol had 'much higher activity than the corresponding esters of the 4-(1-methylheptyl) isomer or of 2-(1-ethylhexyl)-4,6-dinitrophenol.' This explicitly quantifies that shifting the alkyl branch from the 4-position (2,6-dinitro series) to the 2-position (4,6-dinitro series), or altering the alkyl chain structure (1-ethylhexyl vs. 1-methylheptyl), produces a large and measurable drop in mildew eradication activity. The target compound—with its 2,4-dinitro-5-(1-methylheptyl) configuration—combines a disfavored nitro-group arrangement with an altered alkyl position, placing it in a distinctly lower activity regime relative to the 4-(1-ethylhexyl)-2,6-dinitrophenol crotonate benchmark [2]. Byrde, Clifford, and Woodcock (1966) further demonstrated that among six isomers isolated from commercial dinocap hydrolysates, the two most active compounds were 4-(1-ethylhexyl)- and 4-(1-propylpentyl)-2,6-dinitrophenols, and that crotonate esters were generally less effective than the corresponding free phenols—except for the crotonate of 4-(1-propylpentyl)-2,6-dinitrophenol, which was 'considerably more effective than dinocap itself' [3].

Fungicidal efficacy Apple mildew Podosphaera leucotricha Structure-activity relationship Crotonate ester

Regulatory Classification Divergence: EINECS Food Additive Listing vs. EU Pesticide Active Substance Approval

5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate (CAS 71607-43-7) is registered under EINECS number 275-684-9 and is commercially categorized in the 'Food additives' group by multiple chemical procurement platforms [1]. In contrast, the structurally related meptyldinocap (CAS 131-72-6, the 4,6-dinitro-6-alkyl isomer) is approved as a pesticide active substance under EU Commission Implementing Regulation (EU) No 1330/2014, with a defined purity specification of ≥900 g/kg, a trans:cis isomer ratio of 25:1 to 20:1, and a specific relevant impurity limit of 0.4 g/kg for 2,6-dinitro-4-[(4RS)-octan-4-yl]phenyl (2E/Z)-but-2-enoate [2]. Meptyldinocap's approval under Regulation (EC) No 1107/2009 includes detailed provisions for operator risk, aquatic invertebrate risk, groundwater metabolite monitoring, and consumer exposure assessment—a regulatory framework that does not apply to CAS 71607-43-7 [3]. This regulatory divergence means that the two compounds occupy entirely different compliance landscapes: one is a regulated pesticide active ingredient with Maximum Residue Limits (MRLs), while the other is classified within the food additive inventory.

Regulatory status EINECS Food additive Pesticide regulation EU 1107/2009

Ester Hydrolysis and Dual Mode of Action: Intrinsic Ester Activity Independent of Parent Phenol Release

Clifford, Hislop, and Shellis (1977) established that alkyldinitrophenyl esters possess a dual mode of action: (1) intrinsic fungicidal activity of the intact ester, and (2) activity of the parent alkyldinitrophenol released upon esterase-catalyzed hydrolysis [1]. The balance between these two mechanisms depends critically on the substitution pattern, which governs both the rate of enzymatic hydrolysis and the intrinsic uncoupling potency of the intact ester. The 2,4-dinitro-5-alkyl substitution pattern of CAS 71607-43-7 positions the ester group in a steric and electronic environment distinct from that of meptyldinocap (2,4-dinitro-6-alkyl), which will alter the kinetics of both plant and fungal esterase recognition [2]. In the SAR study on barley mildew (Erysiphe graminis), esterification of 2-(1-methylheptyl)-4,6-dinitrophenol to its crotonate ester 'showed reduced activity' compared to the free phenol, whereas certain 4-alkyl-2,6-dinitrophenol crotonates retained or enhanced activity upon esterification, demonstrating that the effect of esterification on overall efficacy is highly isomer-dependent [3]. The target compound's unique substitution pattern thus enables experimental dissection of ester-dependent vs. phenol-dependent fungicidal mechanisms in a way that meptyldinocap or dinocap mixtures cannot provide.

Pro-pesticide Esterase hydrolysis Intrinsic fungicidal activity Dinitrophenyl ester Powdery mildew

Purity and Isomeric Composition: Single Defined Isomer vs. Multi-Component Technical Mixtures

Technical-grade dinocap (CAS 39300-45-3) is a complex mixture of at least six isomeric dinitrophenyl crotonates, each existing in both cis (Z) and trans (E) configurations, combined with free nitrophenol impurities [1]. The mixture contains 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates in a ratio of approximately 2:1 to 2.5:1, where 'octyl' encompasses 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl variants [2]. Even meptyldinocap—the most purified commercially available component—is specified as a mixture of 75–100% (E)-isomer (crotonate) and 25–0% (Z)-isomer (isocrotonate), with a purity of ≥900 g/kg and a defined relevant impurity at ≤0.4 g/kg [3]. In this context, 5-(1-methylheptyl)-2,4-dinitrophenyl 2-butenoate (CAS 71607-43-7) represents a single, structurally defined isomer that is orthogonal to the entire dinocap isomer space—it is not a component of commercial dinocap, dinocap-4, or dinocap-6 . This makes it uniquely suited as a chromatographic resolution marker, a spike-in standard for isomer-specific environmental fate studies, or a reference compound for mass spectrometric method development where isomeric differentiation is required.

Isomeric purity Analytical reference standard Dinocap Single isomer Chromatographic resolution

5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate: Evidence-Backed Application Scenarios for Informed Procurement


Isomer-Specific Analytical Reference Standard for Chromatographic Method Development and Environmental Fate Studies

Because commercial dinocap and meptyldinocap are multi-component isomeric mixtures, the single, structurally defined 2,4-dinitro-5-alkyl isomer (CAS 71607-43-7) serves as an unambiguous chromatographic retention time marker and mass spectrometric identification standard [1]. Its retention time and fragmentation pattern are expected to differ from all dinocap-4 and dinocap-6 isomers, enabling definitive isomer assignment in complex environmental or residue samples. This application directly leverages the evidence in Section 3 (Evidence Items 1 and 5) that the 2,4-dinitro-5-alkyl substitution pattern is absent from commercial dinocap, making this compound a unique chromatographic probe [2].

Structure-Activity Relationship (SAR) Probe for Mapping Isomer-Dependent Uncoupling Potency and Esterase Recognition

The dual-mode fungicidal mechanism of dinitrophenyl esters—intrinsic ester activity plus phenol release upon hydrolysis—is strongly isomer-dependent, as established by Clifford et al. (1977) and Pianka & Sweet (1968) [1][2]. The 2,4-dinitro-5-alkyl isomer fills a structural gap in the SAR matrix that is not covered by meptyldinocap (2,4-dinitro-6-alkyl), dinocap-4 (2,6-dinitro-4-alkyl), or any commercial mixture. Researchers can use this compound to experimentally determine how moving the alkyl substituent to the 5-position affects (a) mitochondrial uncoupling IC50, (b) hydrolysis rate by purified fungal esterases, and (c) intrinsic ester fungicidal activity in spore germination assays, providing mechanistic insights referenced in Section 3, Evidence Items 2 and 4.

Non-Pesticidal Research Applications Requiring Dinitrophenyl Butenoate Chemistry Without Agrochemical Regulatory Overhead

As documented in Section 3, Evidence Item 3, CAS 71607-43-7 is classified under EINECS 275-684-9 in the food additives category, whereas meptyldinocap is a regulated pesticide active substance under EU 1107/2009 with associated MRLs, operator safety requirements, and environmental risk mitigation obligations [1]. For academic or industrial research programs investigating dinitrophenyl ester chemistry—including nucleophilic substitution reactions, biochemical probe development, or material science applications—where pesticide regulatory compliance is unnecessary or burdensome, procuring CAS 71607-43-7 avoids the administrative complexity of handling a regulated pesticide active ingredient while still providing the core dinitrophenyl butenoate pharmacophore [2].

Developmental and Comparative Toxicology Studies Requiring Isomer-Pure Test Articles

The patent literature (US 20080255233) explicitly identifies that reducing the 2,6-dinitro-4-(1-propylpentyl)phenyl ester isomer to <0.1 weight percent in isomeric compositions can improve the toxicological profile of dinocap-type formulations [1]. The target compound—a single isomer with a substitution pattern not present in commercial dinocap—enables toxicology studies that isolate the biological effects of the 2,4-dinitro-5-alkyl configuration without confounding by other isomers. This addresses the evidence gap identified in Section 3, Evidence Items 2 and 4, where existing SAR studies demonstrate that isomeric identity determines both fungicidal efficacy and mammalian toxicity, yet no published toxicology data exist specifically for the 2,4-dinitro-5-alkyl isomer [2].

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